methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C21H18N3O5. This compound is characterized by its unique structure, which includes a pyridazinone ring, a methoxyphenyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl group and the benzoate ester. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile employed.
Scientific Research Applications
Methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of interest for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate include:
- Methyl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
- Methyl 4-({[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the methoxy group on the phenyl ring
Biological Activity
Methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, a pyridazinone derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy as an enzyme inhibitor, and relevant case studies.
- Molecular Formula : C23H23N3O5
- Molecular Weight : 421.4 g/mol
- CAS Number : 952989-55-8
The compound exhibits biological activity primarily through its interaction with cholinesterase enzymes. Research indicates that derivatives of pyridazinone, including this compound, can act as inhibitors of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), which are key enzymes involved in neurotransmission.
Enzyme Inhibition Studies
-
Inhibition Potency :
- The compound demonstrated significant inhibition of BuChE with an IC50 value comparable to known inhibitors like donepezil. For example, one derivative showed an IC50 of 12.8 μM against equine BuChE and no inhibition at 100 μM for electric eel AChE .
- Kinetic studies revealed that certain compounds acted as mixed-type inhibitors, binding to both the catalytic active site and peripheral anionic site of the enzymes .
- Docking Studies :
Antioxidant Activity
Preliminary studies suggest that this compound exhibits antioxidant properties. The ability to scavenge free radicals was evaluated using the DPPH assay, with results indicating a significant reduction in DPPH radical concentration, suggesting potential protective effects against oxidative stress .
Anti-inflammatory Properties
The compound's anti-inflammatory effects are hypothesized to arise from its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This is particularly relevant in conditions where cholinergic signaling is disrupted, contributing to chronic inflammation .
Study on Cholinesterase Inhibition
In a study assessing various pyridazinone derivatives, this compound was highlighted for its promising inhibitory activity against cholinesterases. The study involved synthesizing multiple derivatives and evaluating their biological activities using in vitro assays .
Compound | Enzyme Target | IC50 (μM) |
---|---|---|
This compound | BuChE | 12.8 |
Donepezil | BuChE | 3.25 |
Antioxidant Studies
Research investigating the antioxidant capacity of similar compounds revealed varying degrees of radical scavenging ability, with some derivatives showing IC50 values ranging from 533.89 µg/mL to 1945.38 µg/mL in DPPH assays. This positions this compound as a potential candidate for further exploration in oxidative stress-related conditions .
Properties
Molecular Formula |
C21H19N3O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O5/c1-28-17-5-3-4-15(12-17)18-10-11-20(26)24(23-18)13-19(25)22-16-8-6-14(7-9-16)21(27)29-2/h3-12H,13H2,1-2H3,(H,22,25) |
InChI Key |
KJTGRCBPNHFPDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.